molecular formula C17H18F3N3O B279788 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No. B279788
M. Wt: 337.34 g/mol
InChI Key: KKYXKLJAXOBYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide acts as a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, reward, and addiction. 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide binds to the mu-opioid receptor and blocks the activation of downstream signaling pathways, resulting in a reduction in the effects of opioids such as morphine and heroin.
Biochemical and Physiological Effects:
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to reduce the rewarding effects of opioids and prevent the development of opioid tolerance and dependence. 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide has been shown to have a low toxicity profile and does not produce significant side effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is its selectivity for the mu-opioid receptor, which allows for the study of specific opioid pathways without affecting other neurotransmitter systems. However, 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide is a relatively new compound and its pharmacokinetics and pharmacodynamics are not fully understood. Additionally, the cost of synthesizing 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide can be a limitation for some research labs.

Future Directions

There are several future directions for 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide research, including the development of more efficient synthesis methods, the study of its pharmacokinetics and pharmacodynamics, and the investigation of its potential therapeutic applications in other fields such as cancer and inflammation. 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide may also be used as a tool for studying the role of the mu-opioid receptor in various physiological and pathological processes.

Synthesis Methods

The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide involves a multistep process that starts with the reaction of 2,3-dimethylbenzoyl chloride with cyclopropylamine to form 2,3-dimethyl-N-cyclopropylbenzamide. This intermediate compound is then reacted with trifluoroacetic acid to form 2,3-dimethyl-N-cyclopropyl-5-trifluoromethylbenzamide. The final step involves the reaction of this compound with 5-amino-1H-pyrazole-4-carboxamide to form 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide.

Scientific Research Applications

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pain management, and addiction. It has been found to act as a selective antagonist of the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

Molecular Formula

C17H18F3N3O

Molecular Weight

337.34 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C17H18F3N3O/c1-10-4-3-5-13(11(10)2)21-16(24)9-23-14(12-6-7-12)8-15(22-23)17(18,19)20/h3-5,8,12H,6-7,9H2,1-2H3,(H,21,24)

InChI Key

KKYXKLJAXOBYRQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.